molecular formula C14H14ClNO3S B11989154 N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide

N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B11989154
M. Wt: 311.8 g/mol
InChI Key: NQOYVAXPEVVLOH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole in a basic medium . The reaction is carried out at room temperature, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include sodium hydride, N,N-dimethylformamide, and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme . This inhibition can lead to an accumulation of acetylcholine, which affects neurotransmission. The compound may also interact with other enzymes and proteins, influencing various biological pathways.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide can be compared with other sulfonamides, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO3S/c1-10-3-6-12(7-4-10)20(17,18)16-13-9-11(15)5-8-14(13)19-2/h3-9,16H,1-2H3

InChI Key

NQOYVAXPEVVLOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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